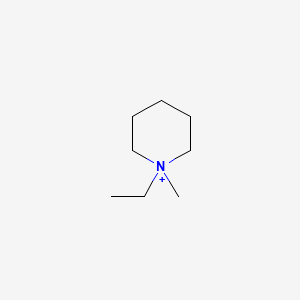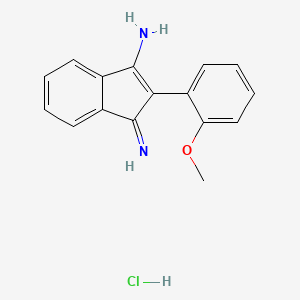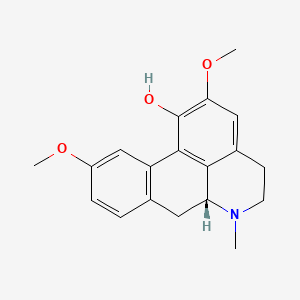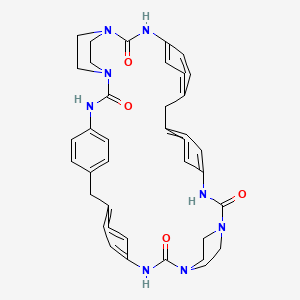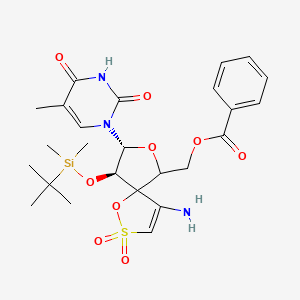
(1-(5'-O-Benzoyl-2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a complex organic molecule It is a derivative of thymine, a nucleobase found in DNA, and is modified with various protective groups and a spiro-linked oxathiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves multiple steps:
Protection of Ribofuranose: The ribofuranose sugar is protected at the 2’ and 5’ positions using tert-butyldimethylsilyl and benzoyl groups, respectively.
Glycosylation: The protected ribofuranose is then glycosylated with thymine to form the nucleoside.
Spirocyclization: The nucleoside undergoes a spirocyclization reaction with 4-amino-1,2-oxathiole-2,2-dioxide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): can undergo various chemical reactions, including:
Oxidation: The oxathiole ring can be oxidized to form sulfone derivatives.
Reduction: The oxathiole ring can also be reduced to form thiol derivatives.
Substitution: The protective groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Modified nucleosides with different protective groups.
Scientific Research Applications
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves its interaction with molecular targets such as enzymes and nucleic acids. The spiro-linked oxathiole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nucleoside moiety can also be incorporated into DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): can be compared with other nucleoside analogs and spiro compounds:
Nucleoside Analogs: Compounds like zidovudine and lamivudine, which are used as antiviral drugs.
Spiro Compounds: Molecules like spirooxindoles, which have applications in medicinal chemistry.
The uniqueness of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of a nucleoside with a spiro-linked oxathiole ring, providing a unique set of chemical and biological properties.
Properties
Molecular Formula |
C25H33N3O9SSi |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C25H33N3O9SSi/c1-15-12-28(23(31)27-20(15)29)21-19(36-39(5,6)24(2,3)4)25(17(26)14-38(32,33)37-25)18(35-21)13-34-22(30)16-10-8-7-9-11-16/h7-12,14,18-19,21H,13,26H2,1-6H3,(H,27,29,31)/t18?,19-,21+,25?/m0/s1 |
InChI Key |
YWKAPGQUAVZRFC-FDPQJJROSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



